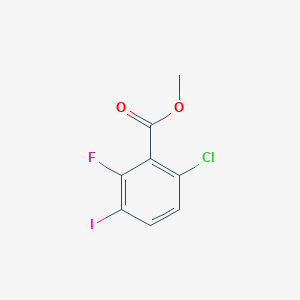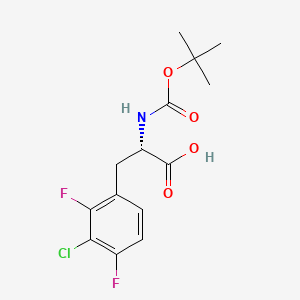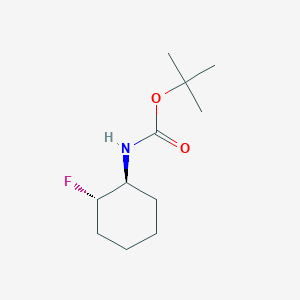
tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclohexyl derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl or heteroaryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. These methods offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in cross-coupling reactions involving tert-butyl carbamate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. Fluorine atoms can significantly alter the biological activity of molecules, making this compound valuable for drug discovery and development.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl ((1S,2S)-2-fluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler analog without the fluorocyclohexyl ring, used in similar synthetic applications.
tert-Butyl ((1R,2R)-2-fluorocyclohexyl)carbamate: A stereoisomer with different spatial arrangement, which can exhibit different chemical and biological properties.
Uniqueness
tert-Butyl ((1S,2S)-2-fluorocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of the fluorine atom. These features can significantly influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H20FNO2 |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
Clé InChI |
JMBBUHQGZLAHBD-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


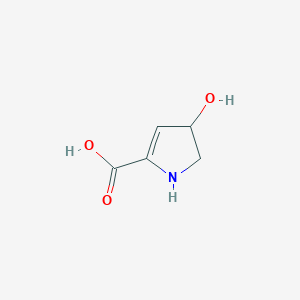
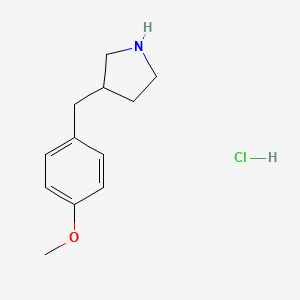
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
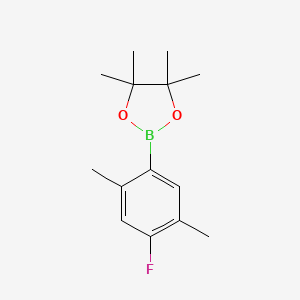
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)

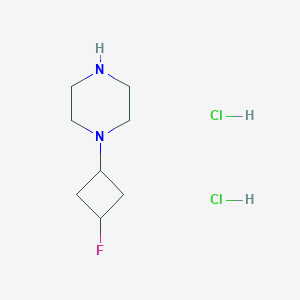



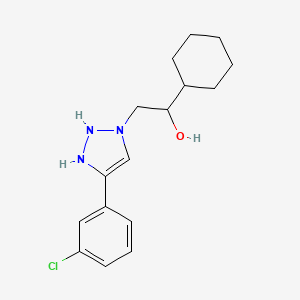
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
